1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which connects two rings through a single atom. This compound features a fluorophenyl group and a thioacetyl group, contributing to its chemical diversity and potential applications in medicinal chemistry and material science. The compound's IUPAC name is 1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one, and it is identified by the CAS number 1705308-97-9 .
The synthesis of 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves several steps starting from readily available precursors. A common synthetic route includes:
The uniqueness of this compound lies in its spiro structure, which is less common in organic compounds. For example, while other compounds may share the fluorophenyl group, they often lack the distinctive spiro configuration that imparts unique physical and chemical properties .
The molecular formula of 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is C₁₈H₁₈FNO₃S. The compound exhibits a molecular weight of approximately 341.40 g/mol. Its structural representation includes:
The InChI string for this compound is InChI=1S/C18H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H₂ .
The compound can undergo various chemical reactions typical for compounds containing electrophilic sites such as the carbonyl group in the thioacetyl moiety and nucleophilic sites in the piperidine ring. Potential reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The physical properties of 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one include:
Chemical properties include:
Further characterization techniques such as NMR spectroscopy or mass spectrometry would provide detailed insights into its physical state and purity .
The potential applications of 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one extend across various scientific fields:
Ongoing research into similar compounds suggests that derivatives may exhibit enhanced biological activities or novel functionalities, warranting further exploration of this compound's potential uses .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: